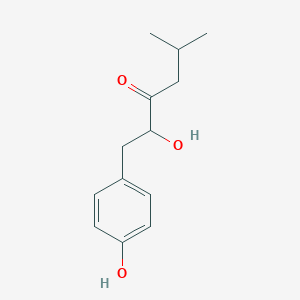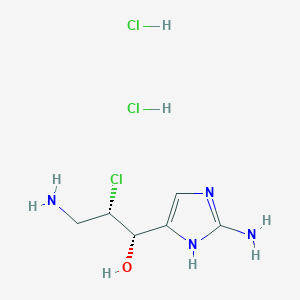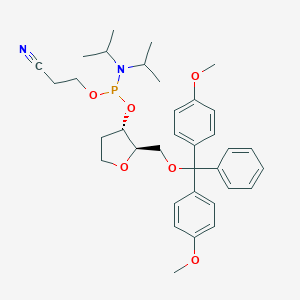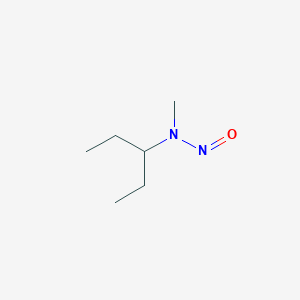
3-Pentanamine, N-methyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanamine, N-methyl-N-nitroso-, also known as N-nitrosodimethylamine (NDMA), is a highly toxic and carcinogenic compound that has been widely studied due to its potential health hazards. NDMA is a yellowish liquid that is soluble in water and organic solvents, and is commonly used in the manufacturing of rubber, pesticides, and other industrial products. In recent years, NDMA has also been found to be a contaminant in some food and drug products, leading to concerns about its safety and regulatory implications.
Wirkmechanismus
NDMA is believed to exert its carcinogenic effects through the formation of DNA adducts, which can lead to mutations and chromosomal abnormalities. NDMA can also induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemische Und Physiologische Effekte
NDMA can affect various biochemical and physiological processes in the body, including the metabolism of drugs and other compounds. NDMA can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the clearance of drugs from the body. NDMA can also affect the levels of various neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
NDMA has been used as a research tool in various studies, due to its ability to induce cancer and other health effects. However, the use of NDMA in laboratory experiments is limited by its toxicity and potential health hazards. Careful handling and disposal procedures are required to minimize exposure and ensure safety.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of NDMA toxicity and carcinogenicity, as well as its effects on human health and the environment. Future studies could focus on the development of new methods for NDMA detection and analysis, as well as the identification of potential biomarkers for NDMA exposure and toxicity. Additionally, research could explore the potential use of NDMA as a therapeutic agent for certain diseases, such as cancer.
Synthesemethoden
NDMA can be synthesized through the reaction of nitrite with dimethylamine, which is a common method used in industrial production. The reaction is typically carried out under acidic conditions and at high temperatures, and requires careful control to avoid the formation of unwanted byproducts. Other methods of NDMA synthesis include the reaction of nitrite with other amines, such as diethylamine or morpholine.
Wissenschaftliche Forschungsanwendungen
NDMA has been extensively studied for its carcinogenic and mutagenic properties, as well as its effects on human health. Research has shown that exposure to NDMA can lead to the development of cancer in various organs, including the liver, kidney, and bladder. NDMA has also been linked to other health effects, such as liver damage, respiratory problems, and reproductive toxicity.
Eigenschaften
CAS-Nummer |
130985-78-3 |
|---|---|
Produktname |
3-Pentanamine, N-methyl-N-nitroso- |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methyl-N-pentan-3-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(5-2)8(3)7-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AUNCOGKNFHRMFT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N(C)N=O |
Kanonische SMILES |
CCC(CC)N(C)N=O |
Andere CAS-Nummern |
130985-78-3 |
Synonyme |
N-NITROSOMETHYL(1-ETHYLPROPYL)AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



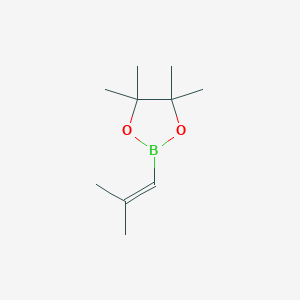
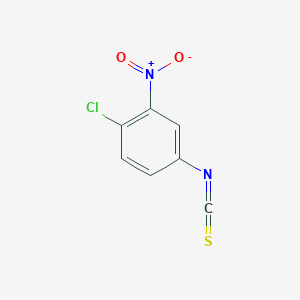
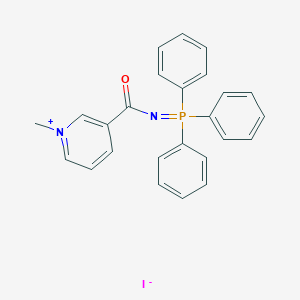
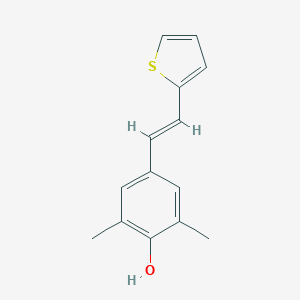
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
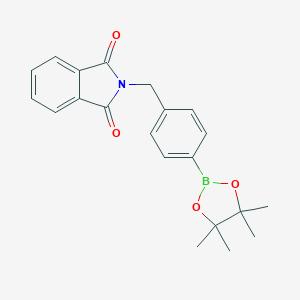
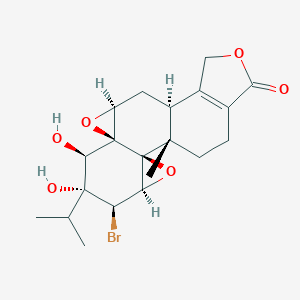
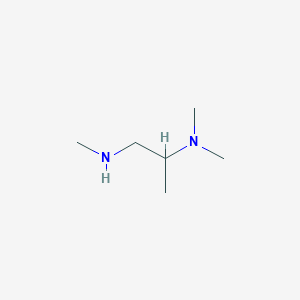
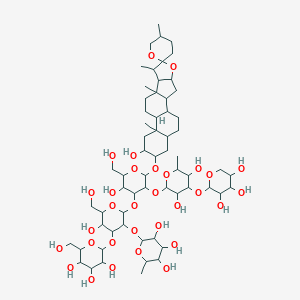
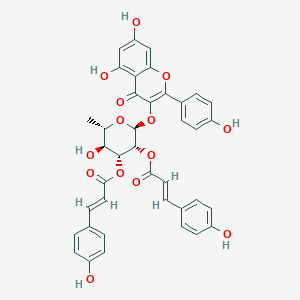
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
